![molecular formula C15H20O2 B2748829 Cyclopropyl[4-(pentyloxy)phenyl]methanone CAS No. 929973-51-3](/img/structure/B2748829.png)

Cyclopropyl[4-(pentyloxy)phenyl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

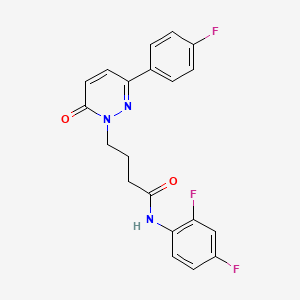

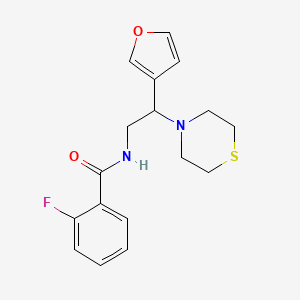

Cyclopropyl[4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C15H20O2 . It has a molecular weight of 232.32 .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13 (8-10-14)15 (16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . It has a predicted melting point of 95.85°C and a predicted boiling point of 360.4°C at 760 mmHg . The predicted density is 1.1 g/cm3 .科学的研究の応用

Synthesis and Medicinal Applications

- Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone, a novel reference antagonist for the histamine H3 receptor, was synthesized using a convenient procedure that involved a key reaction based on SNAr for acylated fluoroaromatics. This method required no chromatographic purification steps and yielded good results, highlighting its potential in medicinal chemistry (Stark, 2000).

Anti-Mycobacterial and Antitubercular Activity

- Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-mycobacterial activities against M. tuberculosis H37Rv in vitro. This study found that most synthesized methanones, upon further reduction, displayed significant Minimum Inhibitory Concentrations (MICs), with the most active compounds showing activity against multidrug-resistant (MDR) strains (Dwivedi et al., 2005).

Anticancer Potential

- The compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), belonging to the phenstatin family, has been studied for its cytotoxicity in different tumor cell lines. It was found to inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).

Chemical Synthesis and Scaffolding

- An efficient, high-yielding one-pot synthesis method for 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins has been developed. This method serves as a combinatorial scaffold for generating structurally diverse alicyclic compounds, offering a versatile approach for the creation of novel chemical entities (Grover et al., 2004).

作用機序

Safety and Hazards

Cyclopropyl[4-(pentyloxy)phenyl]methanone is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

特性

IUPAC Name |

cyclopropyl-(4-pentoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13(8-10-14)15(16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVGYMTPMYAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)

![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)

![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2748759.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)

![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)